molecular formula C19H17Cl2N3O3S B318106 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B318106
M. Wt: 438.3 g/mol
InChI Key: GBZSIGIXZVXXRH-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiophene core, a dichlorophenyl group, and an oxazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the dichlorophenyl group and the formation of the oxazole ring. Common reagents and conditions include:

    Benzothiophene synthesis: Cyclization reactions involving sulfur-containing precursors.

    Dichlorophenyl group introduction: Electrophilic aromatic substitution reactions.

    Oxazole ring formation: Cyclization reactions involving nitriles and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

The uniqueness of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H17Cl2N3O3S

Molecular Weight

438.3 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H17Cl2N3O3S/c20-11-6-5-9(7-12(11)21)13-8-14(27-24-13)18(26)23-19-16(17(22)25)10-3-1-2-4-15(10)28-19/h5-7,14H,1-4,8H2,(H2,22,25)(H,23,26)

InChI Key

GBZSIGIXZVXXRH-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=NO3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=NO3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N

Origin of Product

United States

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